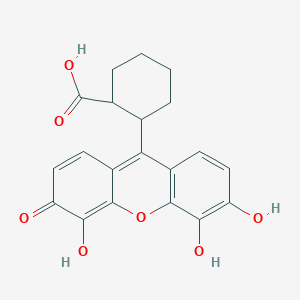

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid

CAS No.: 500533-94-8

Cat. No.: VC14586121

Molecular Formula: C20H18O7

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500533-94-8 |

|---|---|

| Molecular Formula | C20H18O7 |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | 2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C20H18O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h5-10,21,23-24H,1-4H2,(H,25,26) |

| Standard InChI Key | CAVIJGGXNIURPI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O |

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid . Its molecular formula is C₂₀H₁₈O₇, with a molecular weight of 370.4 g/mol . The structure integrates a xanthene backbone (a tricyclic aromatic system) substituted with three hydroxyl groups, a ketone at position 3, and a cyclohexanecarboxylic acid group at position 9 (Table 1).

Table 1: Key Molecular Descriptors

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, including:

-

Formation of the xanthene core: Condensation of resorcinol derivatives with ketones or aldehydes under acidic conditions .

-

Functionalization: Introduction of hydroxyl and ketone groups via selective oxidation and protection/deprotection strategies .

-

Cyclohexanecarboxylic acid coupling: Friedel-Crafts acylation or nucleophilic substitution to attach the cyclohexane moiety.

A notable challenge is preserving the integrity of hydroxyl groups during synthesis, often requiring protective agents like trimethylsilyl ethers .

Reactivity and Stability

The compound participates in reactions typical of phenolic and carboxylic acid systems:

-

Esterification: The carboxylic acid group reacts with alcohols to form esters under acidic catalysis.

-

Oxidation: The xanthene core’s electron-rich aromatic system is susceptible to oxidative degradation, necessitating inert atmospheres during handling.

-

Metal coordination: The hydroxyl and carboxylate groups enable chelation with transition metals, a property explored in photophysical studies of related xanthene complexes .

| Parameter | Morphine Alone | Morphine + M119 |

|---|---|---|

| ED₅₀ (analgesia) | 10 mg/kg | 2.5 mg/kg |

| Acute tolerance development | High | Low |

| Withdrawal severity | Severe | Mild |

Selectivity Profile

M119 exhibits high selectivity for μ-opioid receptors over κ- and δ-subtypes. In vitro assays show no significant effect on PLC activation by U50,488 (κ-agonist) or DPDPE (δ-agonist) . This specificity is attributed to structural complementarity with μ-receptor-associated Gβγ subunits.

Physicochemical Properties and Analytical Characterization

Spectral Data

-

UV-Vis Spectroscopy: Absorption maxima at 280 nm (π→π* transitions of the xanthene core) and 340 nm (n→π* transitions of the ketone group) .

-

Mass Spectrometry: ESI-MS shows a predominant [M-H]⁻ ion at m/z 369.1, consistent with the molecular formula .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water.

-

Stability: Degrades under prolonged exposure to light or alkaline conditions, necessitating storage at -20°C in amber vials.

Comparative Analysis with Structural Analogs

Benzoic Acid Derivative

The analog 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 518-41-2) replaces the cyclohexane ring with a benzene ring. This modification reduces molecular weight (364.3 g/mol) but increases toxicity and skin irritation potential .

Table 3: Structural and Functional Comparison

| Property | Cyclohexanecarboxylic Acid Derivative | Benzoic Acid Derivative |

|---|---|---|

| Molecular Weight | 370.4 g/mol | 364.3 g/mol |

| Toxicity (LD₅₀, mice) | >500 mg/kg | 250 mg/kg |

| μ-Opioid Potentiation | Yes | No |

Applications and Future Directions

Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume